![molecular formula C19H18N4O5S2 B2498993 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850910-42-8](/img/structure/B2498993.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O5S2 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, a pyrrolidine sulfonamide group, and a nitro substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The nitro group enhances its electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites in proteins. This can lead to inhibition of enzymatic activity or modulation of receptor functions.
- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors of various enzymes, including those involved in cancer progression and bacterial virulence factors.
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.
Anticancer Activity
Recent studies have investigated the anticancer properties of benzothiazole derivatives. For instance, compounds structurally related to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Studies
- Inhibition of Type III Secretion System : A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. Compounds similar to the target molecule were found to significantly reduce T3SS activity, indicating potential as therapeutic agents against bacterial infections .
- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the condensation of appropriate thiazole derivatives with sulfonamide and amine components. The synthetic route may include several steps:
- Step 1 : Formation of the thiazole ring.
- Step 2 : Introduction of the nitro group at the 6-position.
- Step 3 : Condensation with pyrrolidine sulfonamide to yield the final product.
The specific reaction conditions and catalysts used can significantly influence the yield and purity of the compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy compared to standard antibiotics.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 8 |
This compound | S. aureus | 16 |
These results suggest that this compound exhibits promising antimicrobial properties, potentially serving as a lead for new antibiotic development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116). The cytotoxic effects were measured using the MTT assay, revealing significant growth inhibition.
These findings indicate that this compound may act as a potent anticancer agent, warranting further investigation into its mechanism of action.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging activity. Results indicate that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives containing the thiazole moiety exhibited enhanced antimicrobial activity when combined with specific amino acids, suggesting synergistic effects that could lead to more effective treatments .
- Cytotoxicity Against Cancer Cells : Research indicated that modifications in the side chains of benzothiazole derivatives significantly influenced their cytotoxicity against cancer cell lines, highlighting structure–activity relationships crucial for drug design .
Eigenschaften
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-21-16-9-6-14(23(25)26)12-17(16)29-19(21)20-18(24)13-4-7-15(8-5-13)30(27,28)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJRGWBMPKFPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.